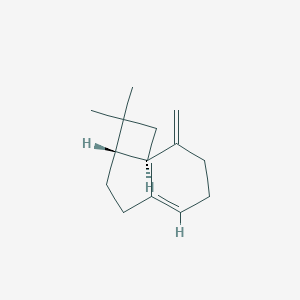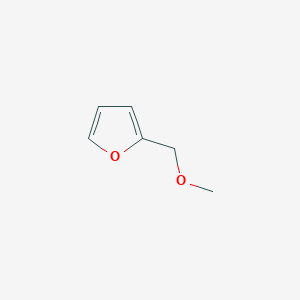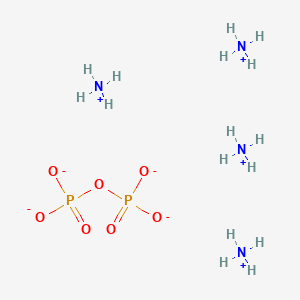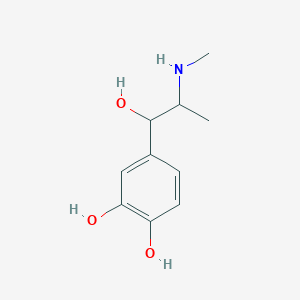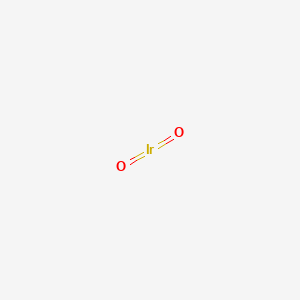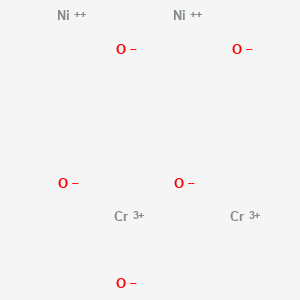
Chromium nickel oxide (Cr2NiO4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium nickel oxide (Cr2NiO4) is a cubic material . It is insoluble in water but soluble in hydrochloric acid . The structure is three-dimensional where Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Synthesis Analysis
Nickel oxide (NiO) and manganese oxide (Mn3O4) can be reduced by hydrogen or CO at temperatures between 400 and 1000 K . The relative high pressure applied allows synthesizing crystalline phases that are unstable at normal operating conditions .
Molecular Structure Analysis
Cr2NiO4 has a tetragonal structure . Cr3+ is bonded to six equivalent O2- atoms to form CrO6 octahedra that share corners with six equivalent NiO4 tetrahedra and edges with six equivalent CrO6 octahedra .
Physical And Chemical Properties Analysis
Cr2NiO4 has a calculated bulk crystalline density of 5.02 g/cm3 . It decomposes to NiO + Cr2O3 . Its band gap is 0.000 eV . It is insoluble in water but soluble in hydrochloric acid .
Aplicaciones Científicas De Investigación
Photocatalytic Applications
Chromium nickel oxide nanoparticles are essential to developing a wide range of important industrial products . They exhibit higher reaction selectivity under solar-driven conditions . Thus, they are good candidates for photocatalysts, which can generate strong oxidizing and reducing agents for photodegradation of organic pollutants and other target molecules under normal temperature and pressure conditions . This gives rise to versatile applications for energy and environmental remediation .
Electrochemical Detection
Chromium nickel oxide nanoparticles are used in diverse applications from electrochemical detection to energy storage . They are used in the development of electrodes, catalysts, and sensors .
Energy Storage
Chromium nickel oxide nanoparticles are used in energy storage applications . They are used in the development of electrodes, which are essential components of batteries .
Environmental Remediation
Chromium nickel oxide nanoparticles are used in environmental remediation . They are used as photocatalysts for the photodegradation of organic pollutants and other target molecules .
Adsorption of Chromium and Nickel Ions
Chromium nickel oxide can be used in the adsorption of chromium and nickel ions . This can be particularly useful in the treatment of wastewater containing these ions .
High-Temperature Resistance
When mixed with Aluminates or Cobalt Chromate, Chromium nickel oxide forms a binary compound known as a spinel that is able to withstand temperatures up to 1000°C . The products from these mixings can be used as oxidation-resistive components in airplane and space shuttle coatings .
Electrochromic Material
Nickel oxide, as an anode electrochromic material, has the advantages of a large color modulation range, good cycle life and strong ion storage capacity . It is considered to have the potential for large-scale commercial application .
Industrial Products
Chromium nickel oxide nanoparticles are essential to developing a wide range of important industrial products . Examples of these products include electrodes, catalysts, and sensors .
Mecanismo De Acción
Target of Action
Chromium Nickel Oxide (Cr2NiO4) primarily targets dyes in water . It is used in the selective removal of dyes from water, making it a crucial component in environmental remediation efforts .
Mode of Action
The compound interacts with its targets through a process known as adsorption . The synthesized materials, such as Chromium Nickel Oxide nanoparticles (Cr/NiONPs), are applied to remove dyes from solutions . The adsorption characteristics of the NiONPs and Cr/NiONPs correspond well with the pseudo‐second‐order kinetic model .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in hydrochloric acid . This solubility profile may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of Chromium Nickel Oxide’s action is the removal of dyes from water . The compound achieves up to 99.9% removal of dyes after 1 hour . This high efficiency makes it a valuable tool in environmental cleanup efforts.
Action Environment
The action of Chromium Nickel Oxide (Cr2NiO4) is influenced by various environmental factors. For instance, the compound’s efficacy in removing dyes from water can be affected by the pH of the water . Additionally, the compound’s stability and action may be influenced by temperature, as it can withstand temperatures up to 1000°C .
Safety and Hazards
Direcciones Futuras
Chromium oxide clusters, composed of chromium and oxygen atoms, are prized for their unique electrical properties, which allow their conductance to be fine-tuned . The addition of oxygen atoms to chromium clusters increases their metallic properties . This opens the door to a new breed of electronics that may soon reach the smallest possible scale, permitting the design of tunable, molecular-sized components that could vastly increase processing and storage capacities in new devices .
Propiedades
IUPAC Name |
chromium(3+);nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTVHOYMUIKKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Ni2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium nickel oxide (Cr2NiO4) | |
CAS RN |
12018-18-7 |
Source


|
| Record name | Chromium nickel oxide (Cr2NiO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







